molecular formula C23H17NO6 B14112351 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B14112351
M. Wt: 403.4 g/mol
InChI Key: RMVVNDSCURLJKC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Nitrobenzyl Ether Moiety: The final step involves the etherification of the chromone core with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromone core can be reduced to a dihydrochromone using sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Reduction of Nitro Group: 3-(4-methoxyphenyl)-7-((4-aminobenzyl)oxy)-4H-chromen-4-one.

    Reduction of Chromone Core: 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-dihydrochromone.

    Substitution of Methoxy Group: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzyl ether moiety can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and enzymes. The chromone core may also interact with various biological targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone: Similar structure but with a quinazolinone core.

    4-methoxy-N-(4-nitrobenzyl)aniline: Similar functional groups but different core structure.

Uniqueness

3-(4-methoxyphenyl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one is unique due to its specific combination of a chromone core with methoxyphenyl and nitrobenzyl ether substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

RMVVNDSCURLJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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